Quizalofop-P

Catalog No.
S631670
CAS No.
94051-08-8
M.F
C17H13ClN2O4
M. Wt
344.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quizalofop-P

CAS Number

94051-08-8

Product Name

Quizalofop-P

IUPAC Name

(2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid

Molecular Formula

C17H13ClN2O4

Molecular Weight

344.7 g/mol

InChI

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22)/t10-/m1/s1

InChI Key

ABOOPXYCKNFDNJ-SNVBAGLBSA-N

SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl

Application in Corn and Soybean Intercropping

Specific Scientific Field: This application falls under the field of Agronomy .

Summary of the Application: Quizalofop-P-ethyl is recommended as a herbicide for stem and leaf treatment after soybean seedling under soybean–corn intercropping . It’s used to control gramineous weeds .

Methods of Application or Experimental Procedures: The herbicide is sprayed on corn in the laboratory and a boom sprayer is used to spray quizalofop-p-ethyl herbicide, which drifts to corn in the field . The study evaluated the damage quizalofop-p-ethyl herbicide causes to corn under different spray volumes and drift deposition rates .

Results or Outcomes: Under higher drift deposition rates, the corn showed symptoms of herbicide damage and their plant height was inhibited .

Application in Peanut Cultivation

Specific Scientific Field: This application falls under the field of Environmental Science and Pollution Research .

Summary of the Application: Quizalofop-P-ethyl is applied for selective control of perennial and annual grass weeds in peanut .

Methods of Application or Experimental Procedures: The herbicide is applied at a half recommended rate (HRE), recommended rate (RE), and double recommended rate (DRE) during kharif peanut cultivation .

Results or Outcomes: Herbicides were innocuous to soil microbial activity at HRE, however, showed some significant influences at RE and DRE, and exerted temporary toxic effects on microbial biomass carbon and fluorescein diacetate hydrolyzing activity . Soil NH4+ and NO3− nitrogen were increased by the herbicides at initial (after 7 days) and last phases (after 30 days), respectively .

Application in Acetyl CoA Carboxylase-Resistant Rice

Specific Scientific Field: This application falls under the field of Weed Science .

Summary of the Application: Quizalofop-P-ethyl is used in sequential applications with florpyrauxifen-benzyl for the control of weeds in acetyl CoA carboxylase-resistant rice .

Methods of Application or Experimental Procedures: The herbicide is applied in sequential applications with florpyrauxifen-benzyl. The application rate, timing, and sequence of these applications are evaluated for their effectiveness .

Results or Outcomes: The study found that these sequential applications were effective in controlling weeds in acetyl CoA carboxylase-resistant rice .

Application in Propanil Plus Thiobencarb in Acetyl-CoA Carboxylase Inhibitor-Resistant Rice

Summary of the Application: Quizalofop-P-ethyl is used in sequential applications with propanil plus thiobencarb for the control of weeds in acetyl-CoA carboxylase inhibitor-resistant rice .

Methods of Application or Experimental Procedures: The herbicide is applied in sequential applications with propanil plus thiobencarb. The application rate, timing, and sequence of these applications are evaluated for their effectiveness .

Results or Outcomes: The study found that these sequential applications were effective in controlling weeds in acetyl-CoA carboxylase inhibitor-resistant rice .

Quizalofop-P is a selective post-emergence herbicide primarily used for controlling grass weeds in various crops such as soybeans, sugar beets, and cotton. It belongs to the aryloxyphenoxypropionate chemical class and is often marketed under trade names like Assure II and Targa Super. The compound is known for its effectiveness against both annual and perennial grass species, making it a valuable tool in agricultural weed management .

Quizalofop-P acts by inhibiting Acetyl-CoA Carboxylase (ACCase), a key enzyme in grass weed biosynthesis []. This disrupts fatty acid synthesis, leading to stunted growth and ultimately death of the weeds [].

Quizalofop-P functions as a pro-herbicide, which means it is converted into its active form, quizalofop acid, after being absorbed by plant tissues. This transformation occurs rapidly due to the lipophilicity of quizalofop-P, allowing it to penetrate leaf cuticles effectively. The hydrolysis reaction involves the cleavage of the ester bond in quizalofop-P-ethyl, resulting in quizalofop acid and ethanol as byproducts .

The metabolic pathway can be summarized as follows:

  • Absorption: Quizalofop-P is absorbed through plant cuticles.
  • Hydrolysis: The compound is hydrolyzed to quizalofop acid.
  • Further Metabolism: Quizalofop acid can undergo further transformations into hydroxylated metabolites .

The primary biological activity of quizalofop-P lies in its ability to inhibit the growth of grass weeds by disrupting their lipid biosynthesis pathways. Specifically, it targets acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis. This inhibition leads to stunted growth and eventual death of susceptible weed species .

Research has also indicated that quizalofop-P may induce developmental toxicity and cardiotoxicity in non-target organisms such as zebrafish embryos, raising concerns about its environmental impact and safety profile .

Quizalofop-P can be synthesized through several methods, typically involving the reaction of 6-chloroquinoxaline-2-ol with various phenolic compounds. A common synthetic route includes:

  • Formation of the Phenoxy Group: Reacting 6-chloroquinoxaline-2-ol with a suitable phenolic compound.
  • Esterification: Converting the resulting phenolic compound into the ethyl ester form through esterification reactions with ethyl propionate or similar reagents.

The synthesis process must be carefully controlled to ensure high yields and purity of the final product .

Interaction studies have shown that quizalofop-P can interact with various enzymes involved in its metabolism. For instance:

  • The enzyme QpeH has been identified as capable of hydrolyzing quizalofop-P to its active form, quizalofop acid.
  • Factors such as pH and temperature significantly influence the enzymatic activity associated with quizalofop-P metabolism .

Additionally, studies have indicated that certain metal ions can activate or inhibit these metabolic enzymes, further complicating the interactions within biological systems .

Quizalofop-P shares similarities with other herbicides from the aryloxyphenoxypropionate class. Here are some comparable compounds:

Compound NameActive IngredientUnique Features
Fenoxaprop-P-ethylFenoxapropMore effective against certain grass species
Haloxyfop-P-methylHaloxyfopExhibits different metabolic pathways
Clodinafop-propargylClodinafopBroad-spectrum activity against various weeds
Cyhalofop-butylCyhalofopEnhanced effectiveness in specific crop systems

Uniqueness of Quizalofop-P:

  • Quizalofop-P is particularly noted for its rapid conversion to quizalofop acid and its specific action against a wide range of grass weeds without significantly affecting broadleaf plants, making it a preferred choice in diverse cropping systems .

Molecular Configuration and Stereochemistry

Quizalofop-P represents a chiral aryloxyphenoxypropionate herbicide with the molecular formula C₁₇H₁₃ClN₂O₄ and a molecular weight of 344.75 grams per mole [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is (2R)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoic acid, which precisely defines its stereochemical configuration [3]. The compound possesses Chemical Abstracts Service registry number 94051-08-8 and is characterized by its unique three-dimensional molecular architecture [4].

The molecular structure of Quizalofop-P consists of three primary structural components: a propanoic acid backbone, a phenoxy linker, and a 6-chloroquinoxalin-2-yl aromatic system [1] [5]. The quinoxaline moiety represents a bicyclic heteroaromatic structure formed by the fusion of a benzene ring with a pyrazine ring, creating a nitrogen-rich aromatic system that distinguishes this herbicide from other aryloxyphenoxypropionate compounds [6].

The stereochemical configuration of Quizalofop-P is defined by a single chiral center located at the second carbon atom of the propanoic acid chain [2] [5]. This asymmetric carbon adopts the R configuration, making Quizalofop-P the optically pure R enantiomer of the racemic quizalofop mixture [1] [4]. The presence of this chiral center results in optical activity, with the compound capable of rotating plane-polarized light in a specific direction [7]. The stereochemical purity is critical for herbicidal activity, as the R enantiomer demonstrates significantly enhanced biological activity compared to its S counterpart [8] [9].

The molecular geometry features a defined stereocenter count of one, with the InChI Key ABOOPXYCKNFDNJ-SNVBAGLBSA-N providing a unique structural identifier [2] [5]. The compound exhibits five rotatable bonds, allowing conformational flexibility that influences its interaction with target enzymes [5]. The heavy atom count totals 24, comprising 17 carbon atoms, 13 hydrogen atoms, one chlorine atom, two nitrogen atoms, and four oxygen atoms [5].

X-ray crystallographic studies have revealed detailed three-dimensional structural information about Quizalofop-P derivatives in complex with target proteins [10] [11]. These crystallographic analyses demonstrate the compound's binding configuration within the active site of acetyl-CoA carboxylase, providing insights into the molecular basis of its herbicidal mechanism [10].

Physicochemical Characteristics

The physicochemical properties of Quizalofop-P reflect its unique molecular structure and determine its environmental behavior and biological activity. The compound exhibits a melting point range of 152-164 degrees Celsius, indicating solid-state stability at room temperature [12]. The predicted boiling point reaches 533.3±50.0 degrees Celsius, demonstrating high thermal stability [4].

The density of Quizalofop-P is calculated at 1.409±0.06 grams per cubic centimeter, reflecting the presence of heavy atoms including chlorine within the molecular structure [4]. The flash point occurs at 276.3±30.1 degrees Celsius, indicating relatively low volatility and reduced fire hazard potential [5]. Vapor pressure measurements reveal extremely low values of 0.0±1.5 millimeters of mercury at 25 degrees Celsius, confirming minimal evaporation tendency [5].

PropertyValueReference
Molecular FormulaC₁₇H₁₃ClN₂O₄ [1] [2]
Molecular Weight344.75 g/mol [1] [2]
Melting Point152-164°C [12]
Boiling Point533.3±50.0°C (predicted) [4]
Density1.409±0.06 g/cm³ (predicted) [4]
Flash Point276.3±30.1°C [5]
Vapor Pressure0.0±1.5 mmHg at 25°C [5]

The lipophilicity of Quizalofop-P is characterized by a logarithmic partition coefficient (log P) of 4.05, indicating strong preference for organic phases over aqueous environments [5]. This high lipophilicity facilitates membrane penetration and contributes to the compound's ability to cross plant cellular barriers [13]. The acid dissociation constant (pKa) is predicted at 3.11±0.10, classifying Quizalofop-P as a weak acid that exists predominantly in ionized form under physiological conditions [4].

Solubility characteristics reveal that Quizalofop-P is essentially insoluble in water, consistent with its high lipophilicity [12]. The compound demonstrates solubility in organic solvents including dimethyl sulfoxide, acetone, and methanol, while showing slight solubility in chloroform [4] [12]. This solubility profile influences formulation strategies and environmental fate behavior [12].

The refractive index of Quizalofop-P measures 1.649, providing information about light interaction properties [5]. Hydrogen bonding characteristics include one hydrogen bond donor and six hydrogen bond acceptors, reflecting the carboxylic acid functionality and oxygen-nitrogen heteroatoms present in the quinoxaline system [5]. The molecular complexity parameter reaches 431, indicating a structurally sophisticated compound with multiple functional groups and aromatic systems [5].

Thermal stability analysis indicates that Quizalofop-P remains stable under normal storage conditions but may undergo decomposition at elevated temperatures [14]. The compound requires protection from light and moisture to maintain chemical integrity during long-term storage [12].

Comparative Analysis with Related Aryloxyphenoxypropionate Herbicides

Quizalofop-P belongs to the aryloxyphenoxypropionate chemical family, sharing structural similarities with other acetyl-CoA carboxylase inhibiting herbicides while maintaining distinct molecular characteristics [15] [16]. Comparative analysis with related compounds reveals important structure-activity relationships that influence herbicidal efficacy and selectivity [17] [18].

The molecular weight of Quizalofop-P (344.75 g/mol) falls within the typical range for aryloxyphenoxypropionate herbicides, which generally exhibit molecular weights between 327 and 400 grams per mole [17]. Compared to diclofop (357.19 g/mol), haloxyfop (361.71 g/mol), and fluazifop-P (327.26 g/mol), Quizalofop-P occupies an intermediate position in this molecular weight spectrum [17] [18].

HerbicideMolecular FormulaMolecular Weight (g/mol)Aryl MoietyStereochemistryLog P
Quizalofop-PC₁₇H₁₃ClN₂O₄344.756-Chloroquinoxalin-2-ylR enantiomer4.05
DiclofopC₁₆H₁₄Cl₂O₄357.192,4-DichlorophenylRacemic mixture4.58
HaloxyfopC₁₅H₁₁ClF₃NO₄361.715-Trifluoromethyl-2-pyridylRacemic mixture4.13
Fluazifop-PC₁₅H₁₂F₃NO₄327.265-Trifluoromethyl-2-pyridylR enantiomer3.83

The most distinctive feature of Quizalofop-P is its quinoxaline aromatic system, which sets it apart from other aryloxyphenoxypropionate herbicides [1] [6]. While diclofop contains a 2,4-dichlorophenyl group and both haloxyfop and fluazifop-P feature 5-trifluoromethyl-2-pyridyl moieties, Quizalofop-P incorporates the 6-chloroquinoxalin-2-yl substituent [19] [20]. This quinoxaline system provides enhanced nitrogen content and creates a bicyclic heteroaromatic structure with unique electronic properties [6].

Lipophilicity comparisons reveal that Quizalofop-P exhibits a log P value of 4.05, which is moderate compared to diclofop (4.58) but higher than fluazifop-P (3.83) [17] [18]. This intermediate lipophilicity contributes to optimal membrane permeability while maintaining adequate water phase interaction for biological activity [13]. The pKa values across this herbicide series remain relatively consistent, with Quizalofop-P showing a pKa of 3.11, similar to diclofop (3.43), haloxyfop (3.17), and fluazifop-P (3.15) [17].

Stereochemical considerations highlight that Quizalofop-P shares enantiopure R configuration with fluazifop-P, distinguishing these compounds from racemic formulations of diclofop and haloxyfop [8] [9]. The use of optically pure enantiomers represents an advancement in herbicide development, as the R configuration typically demonstrates superior herbicidal activity compared to racemic mixtures [9].

Halogen substitution patterns vary significantly among these herbicides, with Quizalofop-P containing a single chlorine atom on the quinoxaline ring, diclofop featuring two chlorine substituents on the phenyl ring, and both haloxyfop and fluazifop-P incorporating trifluoromethyl groups [21]. These halogen modifications influence electronic properties, metabolic stability, and environmental persistence [21].

Biodegradation studies demonstrate differential susceptibility among aryloxyphenoxypropionate herbicides, with bacterial strain YC-XJ1 showing varying catalytic efficiency: haloxyfop-P-methyl ≈ diclofop-methyl ≈ fluazifop-P-butyl > quizalofop-P-ethyl, indicating that the quinoxaline structure may confer enhanced metabolic stability [18]. Mass spectrometric fragmentation analysis reveals that Quizalofop-P undergoes unique degradation pathways compared to related herbicides, producing distinctive metabolites including 2-hydroxy-6-chloroquinoxaline and quinoxaline derivatives [8].

XLogP3

3.6

UNII

QE95U4A594

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

94051-08-8

Wikipedia

Quizalofop-p

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-15

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